molecular formula C14H13NO5S B12207968 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B12207968
M. Wt: 307.32 g/mol
InChI Key: GXHPTPOTMDEDID-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide is a chromene carboxamide derivative characterized by a 2-oxo-2H-chromene core linked to a tetrahydrothiophene sulfone group.

Properties

Molecular Formula

C14H13NO5S

Molecular Weight

307.32 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C14H13NO5S/c16-13(15-10-5-6-21(18,19)8-10)11-7-9-3-1-2-4-12(9)20-14(11)17/h1-4,7,10H,5-6,8H2,(H,15,16)

InChI Key

GXHPTPOTMDEDID-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophenyl intermediate. This intermediate is then coupled with a chromene derivative under specific reaction conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents that facilitate the formation of the desired compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its interactions with biological systems, including its potential as a ligand for various receptors.

    Medicine: The compound is explored for its potential therapeutic effects, including its ability to modulate specific biological pathways.

    Industry: Its unique structure makes it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Chromene Carboxamides with Amino Substituents

Compounds such as 7-(dimethylamino)-N-(2-(dimethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide (2A) feature dimethylamino groups that enhance solubility and enable hydrogen-bonding interactions.

Chromene Carboxamides with Heterocyclic Substituents

Compound 17 (N-(1-benzylpiperidin-4-yl)-7-((1-(3,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxamide) incorporates a triazole and benzylpiperidine group, achieving an AChE inhibitory IC50 of 1.80 µM . The bulky substituents in compound 17 likely occupy peripheral anionic sites in AChE, whereas the target compound’s smaller sulfone group may favor interactions with the catalytic site.

Chromene Carboxamides with Halogenated Substituents

6-chloro-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)-2H-chromene-3-carboxamide (18o) features a chloro substituent and pyrrolidinone group.

Physicochemical Properties

The target compound’s molecular formula (C13H13NO5S) and molecular weight (295.31 g/mol) suggest moderate polarity due to the sulfone group. Comparatively, compound 17 (C33H32N4O4) has a higher molecular weight (572.64 g/mol) and lipophilicity, which may reduce bioavailability despite its potent AChE inhibition .

Implications of Substituent Variations

  • Electron-Withdrawing vs. Electron-Donating Groups: The sulfone group in the target compound may improve metabolic stability compared to amino or triazole substituents, which are prone to oxidation .
  • Steric Effects : Bulky groups (e.g., benzylpiperidine in compound 17) enhance AChE inhibition but may limit blood-brain barrier penetration. The compact sulfone substituent in the target compound could offer a balance between potency and bioavailability.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound includes a tetrahydrothiophene ring and a chromene derivative, contributing to its diverse biological activities. The compound's molecular weight is approximately 393.5 g/mol. Its structure can be represented as follows:

ComponentDescription
Molecular Formula C₁₈H₁₉N₂O₄S
Molecular Weight 393.5 g/mol
Functional Groups Tetrahydrothiophene, chromene, amide

Research indicates that this compound exhibits several mechanisms of action:

  • Enzyme Inhibition : Molecular docking studies suggest that this compound can effectively bind to enzymes associated with bacterial resistance mechanisms. This binding may inhibit enzyme activity, thereby enhancing antimicrobial efficacy.
  • Anti-inflammatory Activity : Preliminary studies indicate that compounds with similar structures exhibit anti-inflammatory properties. These effects are likely mediated through interactions with enzymes and receptors involved in inflammatory pathways.
  • Antioxidant Properties : The compound may also demonstrate antioxidant activity, which is crucial for mitigating oxidative stress in biological systems.

Antimicrobial Efficacy

A significant area of interest is the antimicrobial activity of this compound. Recent studies have shown promising results:

  • In Vitro Studies : Laboratory tests have demonstrated that the compound exhibits potent activity against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • A study focused on thiophene derivatives showed that modifications in structure can significantly enhance their antimicrobial properties. For instance, the introduction of electron-withdrawing groups improved binding affinities to bacterial enzymes .

Summary of Key Research Outcomes

Study FocusFindings
Antimicrobial ActivityStrong binding affinities with bacterial resistance enzymes leading to enhanced efficacy .
Anti-inflammatory EffectsPotential interactions with inflammatory pathways indicating significant anti-inflammatory properties.
Antioxidant ActivityEvidence suggesting capability to reduce oxidative stress through various biological targets.

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